molecular formula C26H24Br2N2O B12156509 7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156509
M. Wt: 540.3 g/mol
InChI Key: AXCVROYKBKJRIN-UHFFFAOYSA-N
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Description

7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused heterocyclic system, and is substituted with bromine atoms and phenyl groups, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-c][1,3]benzoxazines .

Scientific Research Applications

7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes or receptors. This binding can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dibromo-5-(4-tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of bromine atoms and phenyl groups, which enhance its reactivity and stability.

Properties

Molecular Formula

C26H24Br2N2O

Molecular Weight

540.3 g/mol

IUPAC Name

7,9-dibromo-5-(4-tert-butylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H24Br2N2O/c1-26(2,3)18-11-9-17(10-12-18)25-30-23(15-22(29-30)16-7-5-4-6-8-16)20-13-19(27)14-21(28)24(20)31-25/h4-14,23,25H,15H2,1-3H3

InChI Key

AXCVROYKBKJRIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br

Origin of Product

United States

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